chemical and physical properties of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
chemical and physical properties of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
An In-depth Technical Guide to 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical and physical properties, detailed spectroscopic signatures for unambiguous identification, and robust synthetic protocols. Furthermore, this document explores the compound's reactivity and its strategic application in drug discovery, grounded in the established importance of the trifluoromethyl-pyrazole scaffold. The methodologies and data presented herein are designed to empower researchers to effectively utilize this versatile intermediate in the development of novel therapeutic agents.
Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring system is a prominent member of this group, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility is further amplified by strategic functionalization. The incorporation of a trifluoromethyl (CF3) group is a well-established medicinal chemistry tactic used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[3][4][5]
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone represents a convergence of these valuable features. It offers the stable, aromatic pyrazole core, the beneficial electronic properties of the CF3 group, and a versatile acetyl moiety that serves as a prime chemical handle for diversification. This unique combination makes it an exceptionally valuable starting material for constructing libraries of novel compounds aimed at a multitude of therapeutic areas, from inflammation to oncology.[6][7]
Core Physicochemical and Structural Data
A foundational understanding of a compound's properties is critical for its application in any research endeavor. The following data for 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone have been compiled from authoritative sources.
Identity and Physical Properties
| Property | Data |
| IUPAC Name | 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone |
| CAS Number | 1207836-10-9 |
| Molecular Formula | C₇H₇F₃N₂O |
| Molecular Weight | 208.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Chloroform) |
| LogP (Predicted) | 1.5 |
Chemical Structure
Caption: 2D structure of the title compound.
Spectroscopic Characterization: A Guide to Identification
Robust and unambiguous structural confirmation is the bedrock of chemical research. The following section details the expected spectroscopic data for 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone, explaining the causality behind the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show three distinct singlets. A downfield singlet (typically >10 ppm) corresponds to the acidic N-H proton of the pyrazole ring. Two upfield singlets, each integrating to 3 protons, represent the methyl group on the pyrazole ring (C5-CH₃) and the methyl of the acetyl group (CO-CH₃). Their precise chemical shifts will depend on the deuterated solvent used.
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¹³C NMR: The carbon spectrum provides a map of the carbon skeleton. Key signals include the carbonyl carbon (C=O) around 190-200 ppm, the carbons of the pyrazole ring, and the two methyl carbons. The carbon atom attached to the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant (¹JCF > 250 Hz).[7][8]
-
¹⁹F NMR: This experiment is definitive for confirming the presence of the trifluoromethyl group. It will show a single, sharp singlet, as all three fluorine atoms are chemically equivalent.[7][8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would have a calculated exact mass of approximately 209.0583, confirming the C₇H₇F₃N₂O formula.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present. The spectrum will be dominated by a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretch. A broad band above 3100 cm⁻¹ indicates the N-H stretch of the pyrazole ring. Strong bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations from the trifluoromethyl group.[7]
Synthesis and Reactivity: A Practical Approach
The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, lending to the accessibility of this building block.
Synthetic Workflow: Cyclocondensation
The most common and efficient synthesis involves the reaction of a suitable 1,3-dicarbonyl compound with a hydrazine source. This is a classic cyclocondensation reaction that forms the pyrazole heterocycle.
Caption: General workflow for the synthesis of the title compound via cyclocondensation.
Step-by-Step Experimental Protocol
This protocol is a representative procedure. Researchers should always first consult primary literature and perform appropriate risk assessments.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-diketone precursor (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to ambient temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation & Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.
Reactivity and Derivatization Potential
The true value of this compound for drug development lies in its potential for further chemical modification. The acetyl group at the C4 position is the primary site of reactivity.
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Condensation Reactions: The ketone can react with various amines or hydrazines to form imines, enamines, or hydrazones, providing a gateway to more complex heterocyclic systems.
-
α-Halogenation: The methyl protons of the acetyl group can be readily substituted with halogens (Br, Cl) under appropriate conditions, creating an electrophilic site for subsequent nucleophilic substitution reactions.
-
Reduction: The carbonyl can be reduced to a secondary alcohol, introducing a hydroxyl group that can be used for ester or ether formation, or as a handle for introducing chirality.
-
Knoevenagel Condensation: Reaction with active methylene compounds can be used to extend the carbon chain at the C4 position.
Strategic Applications in Drug Discovery
The trifluoromethyl-pyrazole motif is a validated pharmacophore. Its presence in a molecule often confers desirable drug-like properties.
Role as a Privileged Scaffold
Compounds built from the 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone core are being investigated for a wide range of biological activities. The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, while the CF₃ group can enhance binding to target proteins through favorable electrostatic and hydrophobic interactions. This scaffold is particularly prevalent in the development of kinase inhibitors, anti-inflammatory agents (such as COX inhibitors), and agrochemicals.[1][3][4]
Logical Framework for Derivatization in Lead Optimization
The derivatization of this core follows a logical progression in a typical drug discovery campaign. The goal is to modulate the compound's properties to achieve a desired therapeutic profile (potency, selectivity, ADME).
Caption: A logical workflow for utilizing the title compound in a lead optimization campaign.
Conclusion
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, its structure is well-characterized, and its reactivity is versatile. By leveraging the inherent benefits of the trifluoromethyl-pyrazole scaffold, researchers can use this building block to accelerate the design and synthesis of next-generation therapeutics with potentially improved efficacy, safety, and pharmacokinetic profiles. This guide provides the essential knowledge base for scientists to confidently incorporate this valuable intermediate into their research and development programs.
References
-
Supporting Information for a scientific publication. (Note: This is a representative citation for spectral data often found in supplementary materials of research articles). Available from: [Link]
-
NextSDS. Ethanone, 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]- (9CI). Available from: [Link]
-
ResearchGate. Pharmaceuticals with the trifluoromethylated pyrazole motif. Available from: [Link]
-
PubMed. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Available from: [Link]
-
PMC (PubMed Central). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Available from: [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available from: [Link]
-
Compendium of Pesticide Common Names. acetoprole data sheet. Available from: [Link]
-
ChemSrc. 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. Available from: [Link]
-
PMC (PubMed Central). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Available from: [Link]
-
NextSDS. 1-(5-METHYL-1H-PYRAZOL-4-YL)ETHANONE — Chemical Substance Information. Available from: [Link]
-
ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]
-
ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Available from: [Link]
-
ResearchGate. Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Available from: [Link]
-
ResearchGate. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Available from: [Link]
-
eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available from: [Link]
-
PMC (PubMed Central). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Available from: [Link]
-
PubChem. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. Available from: [Link]
-
MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available from: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
-
AHH Chemical. 1-METHYL-3-TRIFLUOROMETHYLPYRAZOLE-5-BORONIC ACID. Available from: [Link]
-
PMC (PubMed Central). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Available from: [Link]
-
Gsrs. 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Available from: [Link]
-
NextSDS. 1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone. Available from: [Link]
-
ChemBK. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]
-
NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Available from: [Link]
-
ChemWhat. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Available from: [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
